4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole
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Overview
Description
4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with bromine, chloromethyl, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of 4-bromo-1,3-dimethyl-1H-pyrazole with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and to minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylated pyrazole.
Scientific Research Applications
4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-(chloromethyl)-2-methoxyphenol: Similar in structure but with a phenol ring instead of a pyrazole ring.
4-Bromo-5-nitrophthalonitrile: Contains a nitro group and a phthalonitrile moiety, used in the synthesis of phthalocyanines.
4-Bromo-5-methyl-1H-indazole: An indazole derivative with similar bromine and methyl substitutions.
Uniqueness
4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. Its combination of bromine, chloromethyl, and methyl groups makes it a versatile intermediate for various synthetic applications.
Properties
CAS No. |
1936646-18-2 |
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Molecular Formula |
C6H8BrClN2 |
Molecular Weight |
223.50 g/mol |
IUPAC Name |
4-bromo-5-(chloromethyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C6H8BrClN2/c1-4-6(7)5(3-8)10(2)9-4/h3H2,1-2H3 |
InChI Key |
FKUBMQFNYHKKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)CCl)C |
Origin of Product |
United States |
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